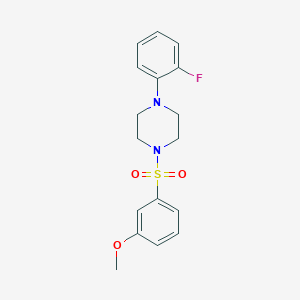![molecular formula C23H23BrN2O3 B2670167 6-bromo-3-[4-(2,4,6-trimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one CAS No. 886128-55-8](/img/structure/B2670167.png)
6-bromo-3-[4-(2,4,6-trimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of chromen-2-one, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran. The “6-bromo” indicates the presence of a bromine atom at the 6th position of this ring. The “[4-(2,4,6-trimethylphenyl)piperazine-1-carbonyl]” part suggests a piperazine ring attached to the 3rd position of the chromen-2-one, with a carbonyl group linking them. The piperazine ring is substituted with a 2,4,6-trimethylphenyl group at its 4th position .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-2-one core, followed by functionalization to introduce the bromine atom and the piperazine ring. The exact methods would depend on the specific reactivity of the starting materials and the required conditions for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of multiple functional groups, including the bromine atom, the carbonyl group, and the piperazine ring. These groups would likely influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the carbonyl group, which is a common site of nucleophilic attack. The piperazine ring could also participate in reactions, particularly if it is protonated under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling point and melting point. The carbonyl group and the nitrogen atoms in the piperazine ring could participate in hydrogen bonding, influencing its solubility .Aplicaciones Científicas De Investigación
Anti-Proliferative Properties and DNA Binding in Cancer Treatment
A study focused on benzochromene derivatives, closely related to the compound , demonstrated their anti-proliferative properties and DNA binding capabilities. Specifically, these compounds were effective against colorectal cancer cells, suggesting potential chemotherapeutic applications in colon cancer treatment (Ahagh et al., 2019).
Synthesis and Analgesic Activity
Another study investigated the synthesis of novel pyrimidine derivatives incorporating structures similar to the compound. These derivatives exhibited significant analgesic activity without ulcerogenic effects, highlighting their potential as pain-relieving agents with reduced side effects (Chaudhary et al., 2012).
Estrogen Receptor Binding and Anti-proliferative Activities
Research on pyrimidine-piperazine-chromene and -quinoline conjugates, similar to the compound , showed that they have significant anti-proliferative activities against human breast cancer cells. The study also explored their estrogen receptor binding affinity, indicating their potential in breast cancer therapies (Parveen et al., 2017).
Antibacterial and Antifungal Activities
Another relevant study synthesized compounds with structures akin to the compound and tested them for antibacterial and antifungal activities. The results demonstrated effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections (Valadbeigi & Ghodsi, 2017).
Anti-inflammatory Agents
Compounds structurally related to "6-bromo-3-[4-(2,4,6-trimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one" were synthesized and tested for their anti-inflammatory properties. The study found that some of these compounds exhibited significant anti-inflammatory activity, suggesting their potential use in treating inflammation-related disorders (Chaydhary et al., 2015).
Antioxidant and Anticancer Properties
A study synthesized chrysin-piperazine conjugates, which are structurally related to the compound of interest. These conjugates showed remarkable antioxidant power and were effective against various cancer cell lines, indicating their potential in cancer treatment and prevention (Patel et al., 2016).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-3-[4-(2,4,6-trimethylphenyl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3/c1-14-10-15(2)21(16(3)11-14)25-6-8-26(9-7-25)22(27)19-13-17-12-18(24)4-5-20(17)29-23(19)28/h4-5,10-13H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOMXMMUGXBRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)C(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

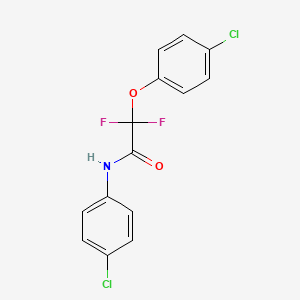


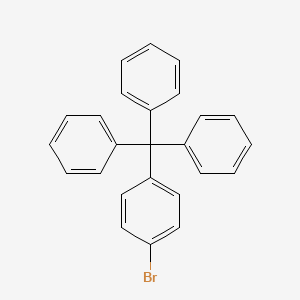
![6-Fluoro-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2670093.png)
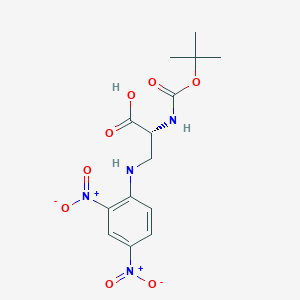

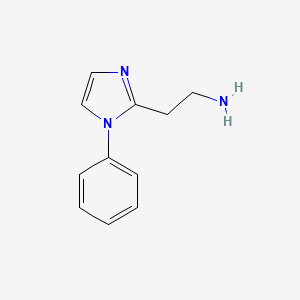
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2670101.png)

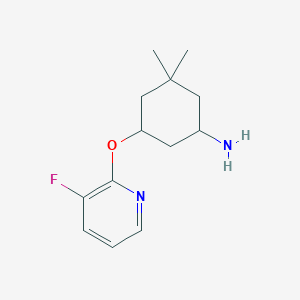

![N-(4-ethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]pyrazolidine-4-carboxamide](/img/structure/B2670106.png)
